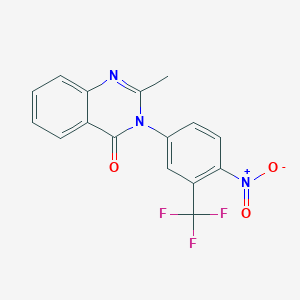
2-Methyl-3-(4-nitro-3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-nitro-3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitro-3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-Methyl-3-(4-nitro-3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-nitro-3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
2-Methyl-3-(4-trifluoromethylphenyl)quinazolin-4(3H)-one:
2-Methyl-3-phenylquinazolin-4(3H)-one: Lacks both the nitro and trifluoromethyl groups, making it less functionalized and potentially less versatile.
Uniqueness
2-Methyl-3-(4-nitro-3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential for various applications in research and industry.
Properties
Molecular Formula |
C16H10F3N3O3 |
|---|---|
Molecular Weight |
349.26 g/mol |
IUPAC Name |
2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H10F3N3O3/c1-9-20-13-5-3-2-4-11(13)15(23)21(9)10-6-7-14(22(24)25)12(8-10)16(17,18)19/h2-8H,1H3 |
InChI Key |
MNZHAUYVOMBFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
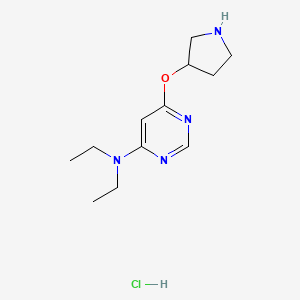
![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)

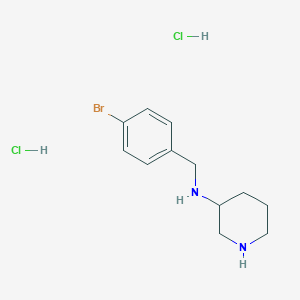
![tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14795748.png)
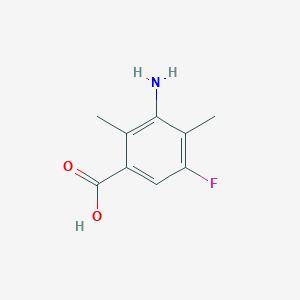
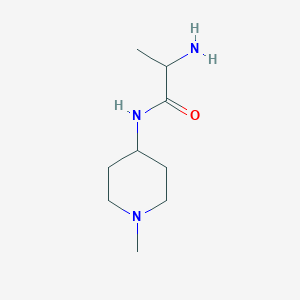
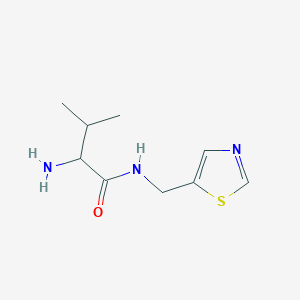
![6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride](/img/structure/B14795776.png)
![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)
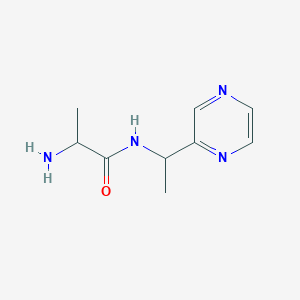
![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
